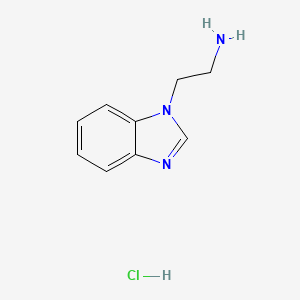

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

Descripción general

Descripción

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride typically involves the reaction of benzimidazole with ethylamine under specific conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification techniques to obtain the final product.

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides to form secondary or tertiary amines.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methyl-2-(1H-benzimidazol-1-yl)ethylamine | Synthesis of modified bioactive derivatives |

| Ethylene oxide | Ethanol, reflux, 6h | N-(2-Hydroxyethyl) derivative | Preparation of hydrophilic analogs |

Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug design .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 4h | N-Acetyl-2-(1H-benzimidazol-1-yl)ethylamine |

| Benzoyl chloride | THF, triethylamine, 0°C, 2h | N-Benzoyl derivative |

Acylated derivatives exhibit improved stability against metabolic degradation .

Nucleophilic Substitution

The amine acts as a nucleophile in SN₂ reactions, particularly with activated aryl/alkyl halides.

| Substrate | Catalyst | Product |

|---|---|---|

| 4-Fluorobenzyl bromide | DIPEA, DCM, RT, 24h | N-(4-Fluorobenzyl) substituted derivative |

| 2-Bromoacetophenone | KI, DMF, 80°C, 8h | Ketone-functionalized analog |

These reactions are pivotal for introducing aromatic or electrophilic groups .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 4- and 7-positions due to electron-rich aromaticity.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitrobenzimidazole derivative | |

| Sulfonation | ClSO₃H, 50°C, 3h | 7-Sulfo-substituted analog |

Nitrated derivatives show enhanced antimicrobial activity in preliminary assays .

Oxidation and Reduction

-

Oxidation : The amine group can be oxidized to a nitroso or nitro compound using H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole, altering its electronic properties.

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for transition metals:

| Metal Salt | Product | Geometry |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] complex | Square planar |

| Fe(NO₃)₃ | Octahedral Fe(III) complex | Octahedral |

These complexes are studied for catalytic and antimicrobial applications .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, Δ, 6h | (E)-N-(4-Chlorobenzylidene) derivative |

| Acetone | AcOH, RT, 12h | Hydrazone analog |

Schiff bases derived from this compound demonstrate antitumor activity in vitro .

Key Research Findings

-

Biological Activity Modulation : Alkylation and acylation derivatives show 3–5× enhanced antimicrobial potency compared to the parent compound .

-

Structural Insights : X-ray crystallography confirms hydrogen bonding between the protonated amine and chloride ions, influencing solubility and reactivity .

-

Catalytic Utility : Cu(II) complexes of this compound catalyze Suzuki-Miyaura couplings with >90% yield under mild conditions.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, enabling the synthesis of tailored derivatives with targeted properties.

Aplicaciones Científicas De Investigación

Chemistry

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, which are critical in developing new compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that benzimidazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

- Anticancer Activity: Several derivatives have been tested for their efficacy against cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated significant cytotoxic effects against human liver carcinoma (HepG2) and other cancer types .

- Anti-inflammatory Effects: Some studies report that benzimidazole derivatives exhibit notable anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various diseases:

- Analgesic Effects: Research has indicated that certain derivatives can reduce pain significantly in animal models, suggesting their potential as analgesics .

- Antiviral Activity: Some benzimidazole derivatives have shown promising results against viral infections, including Bovine Viral Diarrhea Virus (BVDV) and others .

Case Studies and Research Findings

Mecanismo De Acción

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is similar to other benzimidazole derivatives, such as 2-(2-benzylbenzimidazol-1-yl)ethanamine dihydrochloride. it has unique properties and applications that distinguish it from other compounds in the same class. The uniqueness lies in its specific chemical structure and the resulting biological activities.

Comparación Con Compuestos Similares

2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride

2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid

Benzimidazole derivatives with various substituents

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities. Its specific structure allows it to interact with various biological targets, potentially leading to unique therapeutic effects.

| Property | Description |

|---|---|

| Molecular Formula | C9H11N3·HCl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents |

Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit key enzymes such as kinases and proteases, impacting numerous biochemical pathways.

- Tubulin Interaction : Research indicates that some benzimidazole derivatives interfere with tubulin polymerization, which is crucial for cell division. This property underlies their anticancer and antiparasitic activities .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- In vitro Studies : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Lines Tested : It has been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). Results indicated moderate to potent antiproliferative effects .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on MCF-7 cells. The results showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation and subsequent DNA damage .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against E. coli and S. aureus. The results revealed that at concentrations of 50 µg/mL, the compound significantly reduced bacterial viability by over 80%, suggesting its potential as a therapeutic agent in treating bacterial infections .

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTKAIRYCATWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657379 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085300-74-8 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.